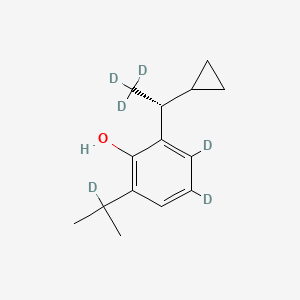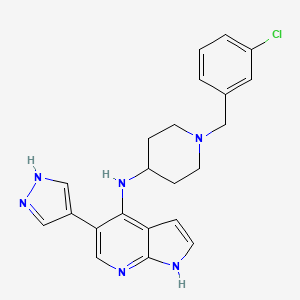
Antifungal agent 77
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 77 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target fungal cell membranes, disrupting their integrity and leading to cell death. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 77 typically involves multiple steps, starting with the preparation of key intermediates. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 77 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to enhance activity.
Substitution: Introduction of various substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal activity and modified pharmacokinetic properties.
Applications De Recherche Scientifique
Antifungal Agent 77 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antifungal mechanisms.
Biology: Investigated for its effects on fungal cell biology and metabolism.
Medicine: Applied in the treatment of systemic and superficial fungal infections.
Industry: Utilized in the preservation of materials prone to fungal contamination.
Mécanisme D'action
The mechanism of action of Antifungal Agent 77 involves:
Targeting Ergosterol: Binding to ergosterol in the fungal cell membrane, disrupting its structure.
Cell Membrane Disruption: Leading to increased membrane permeability and cell death.
Inhibition of Enzymes: Blocking key enzymes involved in ergosterol biosynthesis, further weakening the cell membrane.
Comparaison Avec Des Composés Similaires
Posaconazole: Another antifungal agent targeting ergosterol synthesis.
Voriconazole: Known for its broad-spectrum antifungal activity.
Itraconazole: Effective against a variety of fungal pathogens.
Uniqueness: Antifungal Agent 77 stands out due to its high potency and broad-spectrum activity. Its unique mechanism of action and ability to overcome resistance make it a valuable addition to the antifungal arsenal.
Propriétés
Formule moléculaire |
C21H18FN5O2 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
3-[5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28) |
Clé InChI |
AVAZQGYRWQFUBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)






![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)


